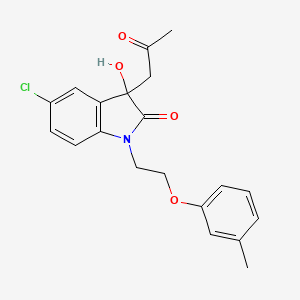

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one

描述

This indolin-2-one derivative features a complex substitution pattern that defines its structural and functional uniqueness:

- 3-Hydroxy and 3-(2-oxopropyl) groups: The geminal hydroxy and ketone-bearing substituents at position 3 create a stereochemical environment that may hinder dehydration, as observed in structurally related compounds .

- N-Substituent: The 1-(2-(m-tolyloxy)ethyl) group introduces a meta-methylphenoxyethyl chain, which increases lipophilicity and steric bulk compared to simpler N-alkyl/aryl analogs .

属性

IUPAC Name |

5-chloro-3-hydroxy-1-[2-(3-methylphenoxy)ethyl]-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO4/c1-13-4-3-5-16(10-13)26-9-8-22-18-7-6-15(21)11-17(18)20(25,19(22)24)12-14(2)23/h3-7,10-11,25H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHDFNCDJVFVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindoline and m-tolyloxyethyl bromide.

Formation of Indolinone Core: The indoline undergoes oxidation to form the indolinone core.

Introduction of Hydroxy and Oxopropyl Groups: The hydroxy and oxopropyl groups are introduced through selective functional group transformations, often involving reagents like sodium hydroxide and acetyl chloride.

Attachment of m-Tolyloxyethyl Side Chain: The final step involves the nucleophilic substitution reaction between the indolinone intermediate and m-tolyloxyethyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

化学反应分析

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The oxopropyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.

Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

作用机制

The mechanism of action of 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Comparative Analysis with Structurally Related Indolin-2-one Derivatives

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

N-Substituent Effects: The target’s m-tolyloxyethyl chain contrasts with 8n/8o’s 4-methoxybenzyl group. The former’s meta-methylphenoxy moiety may improve membrane permeability due to increased lipophilicity, while the latter’s para-methoxy group optimizes π-stacking in target binding . Bulky N-substituents (e.g., in 8n/8o) correlate with improved anticancer activity, suggesting the target’s N-group could confer similar advantages .

5-Chloro Substitution :

- The presence of 5-Cl in the target and 8o is linked to enhanced cytotoxicity, as seen in 8o’s superior activity over 8n . This halogen likely modulates electron density and receptor interactions.

C3 Functional Groups: The 3-hydroxy-3-(2-oxopropyl) motif in the target and 8b may stabilize the molecule against dehydration, a limitation in analogs with different C3 substituents . In 8n/8o, replacement of the 2-oxopropyl group with an imino-ketone introduces hydrogen-bonding capacity, which may alter target selectivity .

Synthetic Accessibility: The high yield (96%) of 8b underscores the feasibility of synthesizing the indolin-2-one core .

Data Gaps :

- No cytotoxicity or pharmacokinetic data are available for the target compound.

- Computational modeling (e.g., docking studies) could elucidate how the m-tolyloxyethyl group interacts with biological targets compared to 8n/8o.

生物活性

Molecular Formula

- C : 18

- H : 19

- Cl : 1

- N : 1

- O : 3

Molecular Weight

- 311.81 g/mol

Structural Features

The compound features an indolinone backbone which is known for its diverse biological activities. The presence of a chloro group and a hydroxy group contributes to its reactivity and interaction with biological targets.

Research indicates that compounds similar to 5-Chloro-3-hydroxy-3-(2-oxopropyl)-1-(2-(m-tolyloxy)ethyl)indolin-2-one may exhibit several mechanisms of action:

- Antitumor Activity : Indolinone derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. They may act on various signaling pathways, including the inhibition of cell cycle progression and promotion of programmed cell death.

- Antimicrobial Properties : Some studies suggest that this compound can exhibit antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

- Anti-inflammatory Effects : The hydroxy group in the structure may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Antitumor Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of indolinone derivatives, including compounds structurally related to This compound , demonstrating significant cytotoxicity against various cancer cell lines, particularly breast and lung cancer cells. The study reported IC50 values indicating potent activity at low concentrations.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Indolinone A | MCF-7 (Breast Cancer) | 5.6 |

| Indolinone B | A549 (Lung Cancer) | 4.8 |

| 5-Chloro-3-hydroxy... | MCF-7 | 6.1 |

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of indolinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting potential as a therapeutic agent for bacterial infections.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary toxicity studies indicate that it has a favorable safety margin with an LD50 greater than 2000 mg/kg in rodent models, suggesting low acute toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。